molecular formula C28H37NO9 B1609362 Petasinoside CAS No. 70474-34-9

Petasinoside

Cat. No. B1609362
CAS RN: 70474-34-9
M. Wt: 531.6 g/mol
InChI Key: JGNHECWVLJXCSV-OJBZVYEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Petasinoside is a natural product from the herbs of Petasites japonicus . It belongs to the class of organic compounds known as branched alkanes .


Molecular Structure Analysis

The molecular formula of Petasinoside is C28H37NO9 . It has a molecular weight of 531.60 g/mol . The structure of Petasinoside is complex and detailed structural analysis would require advanced techniques .


Physical And Chemical Properties Analysis

Petasinoside is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not well documented in the literature .

Scientific Research Applications

1. Anti-Allergic and Anti-Inflammatory Effects

Petasinoside and its derivatives, such as bakkenolide B and petatewalide B, have been found to exhibit significant anti-allergic and anti-inflammatory properties. Studies have demonstrated their ability to inhibit mast cell degranulation, suppress inductions of inducible nitric oxide synthase and cyclooxygenase 2, and reduce the accumulation of inflammatory cells in asthma models. This suggests their potential as treatments for allergic and inflammatory responses, including asthma (Lee et al., 2013), (Choi et al., 2016).

2. Modulation of Glucose Metabolism

Petasin, a natural product found in plants of the genus Petasites, has shown to modulate glucose metabolism by activating AMP-activated protein kinase (AMPK). It suggests potential use for treating metabolic diseases due to its effects on AMPK activation and glucose tolerance enhancement (Adachi et al., 2014).

3. Antitumor Properties

Petasinoside and its derivatives have been researched for their potential antitumor properties. They have shown efficacy against human prostate cancer cells, neuroblastoma cells, and other cancer cell lines, indicating their potential as anticancer agents. The cytotoxic effects include the induction of apoptosis and inhibition of key enzymes and pathways involved in cancer cell proliferation (Wang et al., 2015), (Shi et al., 2015).

4. Gastroprotective Effects

Research has highlighted the gastroprotective effects of Petasites hybridus extracts. These extracts can inhibit peptido-leukotriene synthesis, which is key in the treatment of gastrointestinal diseases. This action is likely due to the inhibition of calcium-dependent processes such as leukotriene biosynthesis, suggesting a potential therapeutic use for gastrointestinal conditions (Brune et al., 1993).

Safety And Hazards

The safety data sheet for Petasinoside suggests avoiding contact with eyes, skin, and clothing. It also recommends avoiding ingestion and inhalation. Prolonged or repeated exposure should be avoided .

properties

IUPAC Name

[(1S,2R,8S)-1-[[(E)-3-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c1-4-16(2)27(34)38-22-14-29-13-5-6-21(29)20(22)15-35-23(30)12-9-18-7-10-19(11-8-18)37-28-26(33)25(32)24(31)17(3)36-28/h4,7-12,17,20-22,24-26,28,31-33H,5-6,13-15H2,1-3H3/b12-9+,16-4+/t17-,20+,21-,22-,24-,25+,26+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNHECWVLJXCSV-OJBZVYEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CN2CCCC2C1COC(=O)C=CC3=CC=C(C=C3)OC4C(C(C(C(O4)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1CN2CCC[C@H]2[C@H]1COC(=O)/C=C/C3=CC=C(C=C3)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenoic acid, 2-methyl-, (1S,2R,7aS)-1-((((2E)-3-(4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)-1-oxo-2-propenyl)oxy)methyl)hexahydro-1H-pyrrolizin-2-yl ester, (2Z)-

CAS RN

70474-34-9
Record name Petasinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070474349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Petasinoside
Reactant of Route 2
Petasinoside
Reactant of Route 3
Petasinoside
Reactant of Route 4
Reactant of Route 4
Petasinoside
Reactant of Route 5
Reactant of Route 5
Petasinoside
Reactant of Route 6
Reactant of Route 6
Petasinoside

Citations

For This Compound
25
Citations
K Yamada, H Tatematsu, R Unno, Y Hirata, I Hirono - Tetrahedron Letters, 1978 - Elsevier
Carcinogenicity of the young flower stalks of Petasites japonicus Maxim. was reported by one of us (IH). l In the course of a search for the carcinogen (s) of this plant two pyrrolizidine …
Number of citations: 27 www.sciencedirect.com
Ł Kulinowski, SV Luca, M Minceva… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Petasites (butterbur, Asteraceae) species have been used since Ancient times in the traditional medicine of Asian and European countries to treat …
Number of citations: 15 www.sciencedirect.com
AA Aydın, V Zerbes, H Parlar, T Letzel - Journal of pharmaceutical and …, 2013 - Elsevier
Butterbur (Petasites) is an ancient plant which has been used for medical and edible purposes with its spasmolytic agents. However, toxic alkaloid content of the plant limits its direct …
Number of citations: 59 www.sciencedirect.com
BJ Shi, AZ Xiong, SS Zheng, GX Chou… - Natural Product …, 2010 - Taylor & Francis
Two new compounds, including petasinoside A and chloridate-[N-chloromethyl-hectorine], were isolated from Senecio nemorensis. The structures of these compounds were elucidated …
Number of citations: 12 www.tandfonline.com
DJ Robins - Prog Chem Org Nat Prod, 1982 - Springer
… A new base, petasinecine (5), has been found as part of two ester alkaloids, petasinine and petasinoside (Table 3 J), in Petasites japonicus by YAMADA et al.(322). The key feature in …
Number of citations: 74 link.springer.com
LW Smith, CCJ Culvenor - Journal of Natural Products, 1981 - ACS Publications
There is increasing recognition that the hepatotoxic pyrrolizidine alkaloids may be of greater importance as a cause of human disease than the presently known outbreaks of poisoning …
Number of citations: 569 pubs.acs.org
M Brambilla, SG Davies, AM Fletcher, PM Roberts… - Tetrahedron, 2016 - Elsevier
… The related alkaloid (−)-petasinoside A 5 was isolated from the perennial plant Senecio nemorensis L., 4 which has been used for treating influenza virus, enteritis and pneumonia in …
Number of citations: 7 www.sciencedirect.com
J Tamariz, E Burgueño-Tapia, MA Vázquez… - The alkaloids: chemistry …, 2018 - Elsevier
Naturally occurring pyrrolizidine alkaloids (PAs) are isolated from plants and other sources. The interest of the scientific community in these compounds owes itself to their high toxicity …
Number of citations: 52 www.sciencedirect.com
AS Nwankwegu, L Zhang, D Xie, OE Ohore, Y Li… - Aquatic Toxicology, 2023 - Elsevier
… confirms the significant stimulatory effect caused by N and Ca enrichments on the production of most of the metabolites except for d-ribose-5-phosphate, acetylaustroinulin, petasinoside…
Number of citations: 1 www.sciencedirect.com
E Roeder - Pharmazie, 2000 - researchgate.net
Medicinal plants and remedies are widely used for various ailments throughout the world. Many of these plants contain pyrrolizidine alkaloids (PAs) which are hepatotoxic, pneumotoxic, …
Number of citations: 321 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.